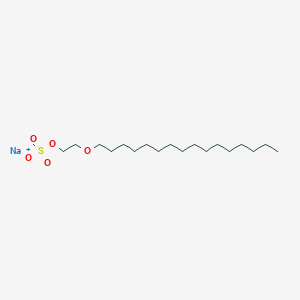

Sodium 2-hexadecyloxyethyl sulfate

Description

Classification within Anionic Surfactant Family

This compound belongs to the comprehensive category of anionic surfactants, which represent the largest group of surface-active agents in terms of both production volume and research applications. Anionic surfactants are characterized by their ability to undergo dissociation when dissolved in water, with the surface-active portion exhibiting hydrophobic anion effects. Within this broad classification, this compound specifically falls under the subcategory of alkyl ether sulfates, which are distinguished by their polyoxyethylene chain connecting the alkyl group to the sulfate head group.

The anionic nature of this compound is conferred by the sulfate group, which carries a negative charge in aqueous solution. This negative charge is balanced by the sodium cation, creating the complete ionic structure of the compound. The classification system for anionic surfactants typically considers both the hydrophilic head group and the hydrophobic tail structure, with this compound representing a sophisticated example of molecular engineering within this category.

Comparative analysis with other anionic surfactants reveals that this compound shares structural similarities with sodium laureth sulfate and related compounds, but differs significantly in its alkyl chain length and specific ether linkage configuration. The hexadecyl chain length places this compound in the category of longer-chain surfactants, which typically exhibit enhanced surface activity compared to their shorter-chain counterparts.

Historical Context and Research Evolution

The development and research history of this compound reflects the broader evolution of surfactant science over the past several decades. Initial research into alkyl ether sulfates began with the recognition that ethoxylation of alcohols could significantly modify the properties of traditional alkyl sulfates. The synthesis methodology for alkyl ether sulfates involves the ethoxylation of fatty alcohols followed by sulfation using sulfur trioxide, chlorosulfonic acid, or oleum.

Historical research has demonstrated that the introduction of ethoxy groups between the alkyl chain and sulfate head group fundamentally alters the physicochemical properties of the resulting surfactant. Early studies established that this structural modification leads to improved water solubility, enhanced foam stability, and modified critical micelle concentration values compared to conventional alkyl sulfates. The specific case of this compound represents an evolution toward longer-chain variants that offer distinct advantages in specialized applications.

Research evolution in this field has been driven by the need for surfactants with specific performance characteristics. The development of this compound and related compounds has been influenced by requirements for enhanced surface activity, improved stability under various conditions, and compatibility with complex formulation matrices. Contemporary research continues to explore novel applications and optimize synthesis methodologies for these sophisticated surfactant molecules.

Structural Significance within Alkyl Ethoxy Sulfate Category

The molecular structure of this compound exhibits several critical features that distinguish it within the alkyl ethoxy sulfate category. The compound's structure can be described by the general formula for alkyl ether sulfates: CnH2n+1(OCH2CH2)mOSO3Na, where n represents the alkyl chain length and m represents the number of ethoxy units. In the case of this compound, the alkyl chain contains sixteen carbon atoms, and there is one ethoxy unit connecting the alkyl portion to the sulfate group.

| Structural Parameter | This compound | General Alkyl Ether Sulfate Range |

|---|---|---|

| Alkyl Chain Length | 16 carbons | 12-18 carbons |

| Ethoxy Units | 1 | 0-10 |

| Molecular Weight | 366.24 g/mol | 248-600 g/mol |

| Head Group | Sulfate (SO4²⁻) | Sulfate (SO4²⁻) |

The structural significance of the single ethoxy unit in this compound cannot be understated. This configuration provides an optimal balance between hydrophobic and hydrophilic properties, resulting in enhanced surface activity compared to direct alkyl sulfates. The ether linkage contributes to the compound's water solubility while maintaining the strong surface-active properties conferred by the long alkyl chain.

The hexadecyl chain length represents a strategic choice in molecular design, as chains of this length typically exhibit maximum surface activity before reaching the point of diminishing returns associated with very long-chain surfactants. Research has shown that the critical micelle concentration decreases with increasing alkyl chain length, and the sixteen-carbon chain of this compound positions it favorably for applications requiring low critical micelle concentration values.

Academic Research Importance and Applications

This compound has emerged as a compound of significant academic research importance due to its unique combination of properties and potential applications across multiple scientific disciplines. The compound's role in biochemical research has been particularly noteworthy, with studies demonstrating its utility as a component in specialized formulations for antiviral research. Research has shown that alkoxyalkyl compounds, including those with similar structural features to this compound, can serve as prodrug components and research tools in the development of antiviral agents.

In the field of surfactant science, this compound serves as an important model compound for understanding the relationship between molecular structure and surface-active properties. Research utilizing this compound has contributed to the fundamental understanding of micelle formation, critical micelle concentration determination, and the factors governing surfactant performance in various environments. The compound's well-defined structure makes it an ideal candidate for detailed physicochemical studies using advanced analytical techniques.

Academic research applications of this compound extend to the study of biological membranes and protein interactions. The compound's surfactant properties make it useful for membrane protein extraction and purification studies, where controlled disruption of lipid bilayers is required. Additionally, research has explored its potential role in drug delivery systems, where surfactants are employed to enhance the bioavailability of therapeutic compounds.

The compound has also found applications in materials science research, particularly in studies involving the formation of organized molecular assemblies and nanostructured materials. Research has demonstrated that alkyl ether sulfates can influence the morphology and properties of micelles and other self-assembled structures, making this compound valuable for fundamental studies in this area. The ability to control molecular organization through surfactant selection has implications for the development of advanced materials with tailored properties.

Environmental research represents another important application area for this compound. Studies examining the environmental fate and effects of alkyl ether sulfates have utilized this compound as a representative example of the broader class. Research in this area has contributed to understanding biodegradation pathways, aquatic toxicity, and environmental risk assessment methodologies for surfactant compounds. The comprehensive environmental research on related compounds provides valuable insights into the behavior of this compound in natural systems.

Properties

CAS No. |

14858-54-9 |

|---|---|

Molecular Formula |

C18H37NaO5S |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

sodium;2-hexadecoxyethyl sulfate |

InChI |

InChI=1S/C18H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23-24(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

SRGOZMJZADWWPU-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Other CAS No. |

68187-52-0 14858-54-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings and Limitations

- Advantages of this compound : The ethoxy group improves solubility and interfacial activity compared to linear alkyl sulfates.

- Limitations : Lack of direct thermochemical data (e.g., phase properties, enthalpy) from the evidence; inferences rely on analogs like sodium sulfate (ΔfH° = -1,427 kJ/mol for solid phase) .

- Research Gaps : CMC, biodegradability, and chronic toxicity data for this compound are needed for comprehensive evaluation.

Preparation Methods

Ethoxylation of 1-Hexadecanol Followed by Sulfation

The most common approach involves two sequential reactions: ethoxylation of 1-hexadecanol to form 2-hexadecyloxyethanol, followed by sulfation of the terminal hydroxyl group.

Ethoxylation Step

1-Hexadecanol is reacted with ethylene oxide in the presence of a basic catalyst (e.g., potassium hydroxide) to form 2-hexadecyloxyethanol. This reaction typically proceeds under anhydrous conditions at elevated temperatures (80–120°C) to prevent polymerization of ethylene oxide.

Example Protocol

Sulfation Step

The terminal hydroxyl group of 2-hexadecyloxyethanol is sulfated using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) complexes.

Example Protocol

-

Reactants : 2-Hexadecyloxyethanol (100 g), chlorosulfonic acid (1.1 equiv).

-

Conditions : 0–5°C in dichloromethane, stirred for 2 hours.

-

Neutralization : The sulfated intermediate is neutralized with 10% aqueous NaOH to pH 7–8, yielding the sodium salt.

Key Considerations

Direct Sulfation of Pre-Formed 2-Hexadecyloxyethanol

For commercially available 2-hexadecyloxyethanol, direct sulfation simplifies the synthesis.

Sulfation Using SO3-Pyridine Complex

Sulfur trioxide complexes offer controlled reactivity, minimizing side reactions.

Example Protocol

Characterization Data

-

1H NMR (CDCl3) : δ 3.70–3.65 (m, 2H, -CH2-OSO3Na), 3.50 (t, J = 6.6 Hz, 2H, -O-CH2-C15H31), 1.25 (broad, 28H, alkyl chain), 0.88 (t, J = 6.8 Hz, 3H, terminal -CH3).

Reaction Optimization and Conditions

Temperature and Solvent Effects

| Parameter | Ethoxylation Optimal Range | Sulfation Optimal Range |

|---|---|---|

| Temperature | 80–120°C | 0–25°C |

| Solvent | n-Heptane/THF | Dichloromethane/THF |

| Catalyst | KOH (2–5% w/w) | Pyridine/SO3 complex |

Yield and Purity Enhancements

-

Ethoxylation : Excess ethylene oxide (1.2–1.5 equiv) drives the reaction to >90% conversion.

-

Sulfation : A slight excess of SO3 (1.05 equiv) ensures complete sulfation without over-sulfation.

Purification and Characterization

Purification Techniques

Analytical Methods

-

FT-IR : Peaks at 1250 cm⁻¹ (S=O stretch) and 1050 cm⁻¹ (C-O-SO3 stretch) confirm sulfation.

-

HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~12 min.

Industrial-Scale Production Considerations

Continuous Ethoxylation Reactors

Tubular reactors with inline ethylene oxide injection enable scalable ethoxylation, reducing batch-to-batch variability.

Challenges and Troubleshooting

Common Issues

| Issue | Cause | Solution |

|---|---|---|

| Low ethoxylation yield | Moisture in reactants | Use molecular sieves for solvent drying |

| Sulfation by-products | Excess SO3 | Precise stoichiometric control |

Q & A

Q. How is the molecular structure of sodium 2-hexadecyloxyethyl sulfate characterized, and what techniques confirm its elemental composition?

The compound’s structure includes a hexadecyloxyethyl chain linked to a sulfate group, forming an anionic surfactant. Elemental analysis via techniques like combustion analysis or X-ray photoelectron spectroscopy (XPS) quantifies its composition: C (53.14%), H (9.24%), Na (7.27%), S (10.13%), and O (20.22%). Structural confirmation is achieved using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) to identify alkyl chains and sulfate groups .

Q. What analytical methods are suitable for quantifying this compound in aqueous solutions?

High-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) is effective for ion fragmentation analysis. For example, monitoring SO₃⁺ (m/z=79.96) and organic ion ratios can differentiate its concentration in mixed systems with sodium sulfate. Adjusting ion ratios (e.g., SO₃⁺ reduction with increasing surfactant concentration) allows quantification in complex matrices .

Q. How does the surfactant behavior of this compound compare to sodium dodecyl sulfate (SDS)?

Critical aggregation concentration (CAC) and micelle formation can be studied using surface tension, conductivity, and viscosity measurements. Unlike SDS, the longer hexadecyl chain and ethoxy group in this compound enhance hydrophobic interactions, lowering CAC and improving stability in nonpolar systems. Comparative studies require temperature-controlled experiments (e.g., 30°C) and surfactant-polymer interaction assays .

Advanced Research Questions

Q. What mechanistic role does this compound play in catalyzing hydrolysis reactions, and how do structural modifications affect efficiency?

The surfactant acts as a micellar catalyst, increasing hydrolysis rates of substrates like 2-(substituted phenoxy)tetrahydropyrans by 15–50×. Catalytic efficiency depends on micelle-substrate binding and the surfactant’s ability to stabilize transition states. Introducing a methyl group at the hexadecyl chain’s 1-position disrupts micelle formation, reducing efficacy. Kinetic studies (e.g., activation energy calculations) and comparative assays with nonionic surfactants are critical .

Q. How can researchers design experiments to study interactions between this compound and hydrophobic polymers?

Use surface tension and conductivity titrations to determine CAC and polymer saturation points (psp). For example, mixing with ethyl(hydroxyethyl)cellulose (EHEC) and monitoring conductivity changes reveals cooperative association without specific binding. Viscosity measurements further elucidate micelle-polymer network formation .

Q. How should researchers resolve contradictions in data related to surfactant concentration effects on reaction kinetics?

Contradictions may arise from ion suppression in mixed systems (e.g., SO₃⁺ signal reduction in HR-ToF-AMS). Validate results using complementary techniques like liquid chromatography-mass spectrometry (LC-MS) to isolate surfactant contributions. Statistical tools (e.g., ANOVA) and pH-controlled experiments (e.g., pH 6, 25°C) minimize variability .

Q. What experimental approaches quantify the impact of ethoxylation degree on physicochemical properties?

Synthesize derivatives with varying ethoxy units and compare properties:

- Solubility : Cloud point measurements in aqueous/organic solvents.

- Foaming : Ross-Miles foam test under standardized conditions.

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures. Structural analogs (e.g., sodium trideceth sulfate) serve as benchmarks .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.